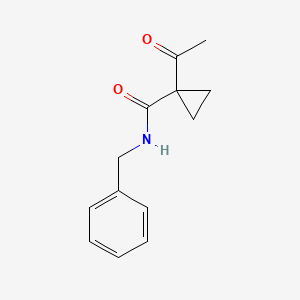

1-Acetyl-N-benzylcyclopropanecarboxamide

Übersicht

Beschreibung

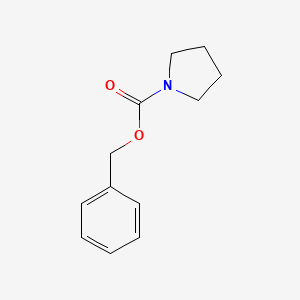

1-Acetyl-N-benzylcyclopropanecarboxamide is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is a solid substance stored at room temperature .

Synthesis Analysis

The synthesis of 1-Acetyl-N-benzylcyclopropanecarboxamide involves the use of acetyl acetic acid benzyl amide II in a 50L reaction vessel, followed by 1,2-dichloroethane, anhydrous dimethylformamide, and anhydrous potassium carbonate . The reaction is controlled at 20-35 °C for 24 hours .Physical And Chemical Properties Analysis

1-Acetyl-N-benzylcyclopropanecarboxamide is a solid substance stored at room temperature . It has a molecular weight of 217.26 g/mol .Wissenschaftliche Forschungsanwendungen

Inhibitors of Acetyl- and Butyrylcholinesterase

1-Acetyl-N-benzylcyclopropanecarboxamide is a compound that has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in clinical applications, and their inhibition can be beneficial in treating diseases like Alzheimer's. Studies show that certain derivatives of this compound demonstrate effective dual inhibition of both enzymes, with some showing better in vitro inhibition than the drug rivastigmine. Molecular docking studies also suggest these compounds interact effectively with target enzymes in both AChE and BChE (Houngbedji et al., 2023).

Synthesis of Novel Antibacterial Compounds

The acetyl derivative of 1-Acetyl-N-benzylcyclopropanecarboxamide, particularly when paired with a benzofuran moiety, has been used in synthesizing novel antibacterial compounds. These synthesized pyrazole-benzofuran hybrids demonstrated high inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies and molecular docking performed in these studies help explain the inhibitory activities of these compounds (Sanad, Hanna, & Mekky, 2019).

Antitumor Cytostatic Agent

A derivative of 1-Acetyl-N-benzylcyclopropanecarboxamide, specifically CI-994 or N-acetyldinaline, is being studied as an antitumor cytostatic agent. It has been shown to be a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells, which is related to its antitumor activity. This inhibition of HDAC is an early event in cells treated with CI-994 and is suggested to be closely related to the compound's antitumor properties (Kraker et al., 2003).

Antiarrhythmic Activity

Research has explored the antiarrhythmic potential of compounds derived from 1-Acetyl-N-benzylcyclopropanecarboxamide. Benzamides with specific structures, including 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, have been synthesized and evaluated for their antiarrhythmic activity. These compounds have shown promise in treating arrhythmias, with some undergoing extensive animal studies and clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).

Antimicrobial Properties

Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, a derivative of 1-Acetyl-N-benzylcyclopropanecarboxamide, has shown promising results in producing antimicrobial agents. Among the synthesized derivatives, 1-acetyl-2-benzylpyrrolidine-2-carboxamide has been identified asthe most potent product in terms of antimicrobial activity. This highlights the potential of derivatives of 1-Acetyl-N-benzylcyclopropanecarboxamide in the development of new antimicrobial agents (Sreekanth & Jha, 2020).

Synthesis of Tricyclic Benzodiazepines

1,4-Benzodiazepine N-nitrosoamidines, related to 1-Acetyl-N-benzylcyclopropanecarboxamide, have been used as intermediates in synthesizing tricyclic benzodiazepines. This process provides an alternative route to compounds like alprazolam and triazolam, highlighting the significance of 1-Acetyl-N-benzylcyclopropanecarboxamide derivatives in pharmaceutical synthesis (Fustero, González, & del Pozo, 2006).

Prodrug Synthesis for Improved Drug Delivery

The synthesis of N1-acyl derivatives of drugs like allopurinol, using 1-Acetyl-N-benzylcyclopropanecarboxamide, has been explored to develop prodrugs with improved delivery characteristics. These prodrugs show potential for rectal and parenteral administration, enhancing the bioavailability and efficacy of the drugs (Bundgaard & Falch, 1985).

Synthesis of Phosphonic Acid Derivatives

Acetyl chloride, a derivative of 1-Acetyl-N-benzylcyclopropanecarboxamide, has been used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These derivatives are key intermediates in the synthesis of phosphonopeptide with a P-N bond, showing the utility of 1-Acetyl-N-benzylcyclopropanecarboxamide in diverse chemical syntheses (Yuan, Chen, & Wang, 1991).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 1-Acetyl-N-benzylcyclopropanecarboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed significant inhibition of AChE, particularly when the benzamide was substituted with bulky moieties, suggesting their potential in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Eigenschaften

IUPAC Name |

1-acetyl-N-benzylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10(15)13(7-8-13)12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGWBQVWDCUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464390 | |

| Record name | 1-Acetyl-N-benzylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-N-benzylcyclopropanecarboxamide | |

CAS RN |

147011-39-0 | |

| Record name | 1-Acetyl-N-benzylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1600386.png)

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-](/img/structure/B1600403.png)